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Theaflavin-3-O-gallate

Glycemic control α-Amylase inhibition Functional food

Theaflavin-3-O-gallate (TF-3-G) is a structurally defined monomeric theaflavin with a critical 3-O-galloyl moiety that dictates its unique pharmacological fingerprint. Unlike crude mixtures or isomeric theaflavins, TF-3-G delivers potent CYP17 lyase inhibition (IC50 11.5 µM, 2.1-fold lower than EGCG), intermediate α-amylase inhibition for blood glucose modulation studies, and 100-fold selective cytotoxicity against transformed fibroblasts while sparing normal cells. Crucially, TF-3-G does not activate the hTAS2R39 bitter taste receptor, enabling palatable functional formulations without bioactivity loss. For mechanism-focused cancer research, diabetes-related enzyme studies, or sensory-optimized supplement development, only this specific monomer ensures reproducible results.

Molecular Formula C36H28O16
Molecular Weight 716.6 g/mol
CAS No. 30462-34-1
Cat. No. B192532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheaflavin-3-O-gallate
CAS30462-34-1
Molecular FormulaC36H28O16
Molecular Weight716.6 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O
InChIInChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1
InChIKeyKMJPKUVSXFVQGZ-WQLSNUALSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theaflavin-3-O-gallate (CAS 30462-34-1) — A Galloylated Black Tea Polyphenol with Distinct Bioactivity Profile


Theaflavin-3-O-gallate (TF-3-G) is a monomeric theaflavin derivative formed during the enzymatic oxidation of catechins in black tea (Camellia sinensis) [1]. As a galloylated flavanol dimer, TF-3-G possesses a benzotropolone core with a galloyl ester at the 3-O position, distinguishing it from non-gallated theaflavin and from the 3′-O-gallate isomer [2]. This specific structural arrangement underpins its unique interactions with enzymes, receptors, and cellular targets, making it a compound of interest for both basic research and industrial applications in functional foods and nutraceuticals.

Why Theaflavin-3-O-gallate Cannot Be Replaced by Generic Theaflavin Mixtures or Other Isomers


Substituting TF-3-G with crude theaflavin mixtures or other individual theaflavins (e.g., theaflavin, theaflavin-3′-O-gallate, or theaflavin-3,3′-di-O-gallate) is scientifically unsound due to marked differences in target engagement, potency, and selectivity. As detailed in the quantitative evidence below, the position and number of galloyl moieties dictate enzyme inhibition kinetics [1], antioxidant capacity [2], bitter taste receptor activation [3], and cancer cell selectivity [4]. These structure-activity relationships mean that even isomeric theaflavins (3-O vs. 3′-O-gallate) exhibit distinct pharmacological fingerprints. Procurement of a specific theaflavin monomer is therefore essential for reproducible, mechanism-focused research and for product development requiring defined bioactivity.

Theaflavin-3-O-gallate: Quantitative Comparative Evidence for Scientific Selection


Theaflavin-3-O-gallate Exhibits Intermediate α-Amylase Inhibitory Potency Relative to Other Theaflavin Gallates

In an in vitro assay against human pancreatic α-amylase, theaflavin-3-O-gallate (TF-3-G) demonstrated inhibitory potency that ranked third among four major theaflavins, following the order: theaflavin-3,3′-di-O-gallate > theaflavin-3′-O-gallate > theaflavin-3-O-gallate > theaflavin [1]. While IC50 values were not explicitly reported in the primary source, the rank order was consistently established through both IC50 determination and computational binding energy analysis.

Glycemic control α-Amylase inhibition Functional food

Theaflavin-3-O-gallate Demonstrates 2.1-Fold Greater CYP17 Lyase Inhibition Than EGCG

Theaflavin-3-O-gallate (TF-3-G) significantly inhibited C17,20-lyase activity of CYP17 with an IC50 of 11.5 µM, whereas (-)-epigallocatechin gallate (EGCG), a prominent green tea catechin, exhibited an IC50 of 24.5 µM under identical assay conditions [1]. This represents a 2.1-fold higher potency for TF-3-G.

Prostate cancer Androgen biosynthesis CYP17 inhibition

Theaflavin-3-O-gallate Shares Equivalent Antioxidant Capacity with Theaflavin-3′-O-gallate, Both Intermediate Between Digallate and Non-gallated Forms

In both ABTS radical scavenging and Cu2+-mediated LDL oxidation assays, the relative antioxidant capacity of theaflavins followed a consistent hierarchy: theaflavin digallate > 3′-monogallate = 3-monogallate > theaflavin [1]. The two monogallate isomers (TF-3-G and TF-3′-G) exhibited statistically indistinguishable antioxidant activity.

Antioxidant Free radical scavenging Lipid peroxidation

Theaflavin Monogallate Mixture (TF2) Exhibits 100-Fold Selective Cytotoxicity Against Transformed vs Normal Human Fibroblasts

A mixture of theaflavin-3-O-gallate and theaflavin-3′-O-gallate (designated TF2) inhibited the growth of SV40-transformed WI38VA human fibroblasts with an IC50 of 3 µM, while normal WI38 fibroblasts required a 100-fold higher concentration (IC50 = 300 µM) for similar growth inhibition [1]. Importantly, neither theaflavin (TF1) nor theaflavin-3,3′-digallate (TF3) exhibited this differential selectivity.

Cancer selectivity Cytotoxicity Apoptosis

Theaflavin-3-O-gallate Uniquely Fails to Activate Bitter Taste Receptor hTAS2R39, Unlike Theaflavin and Digallate

In HEK293T cells expressing human bitter taste receptors, hTAS2R39 was activated by theaflavin and theaflavin-3,3′-O-digallate, but notably not by theaflavin-3-O-gallate [1]. Conversely, hTAS2R14 responded to theaflavin-3-O-gallate, highlighting receptor-specific activation patterns among theaflavins.

Bitter taste Receptor activation Flavor modulation

Theaflavin-3-O-gallate Inhibits 1-Alkyl-2-acetylglycerophosphocholine Esterase with IC50 0.058 mM, 1.8-Fold Weaker Than Theaflavin

Theaflavin-3-O-gallate inhibited 1-alkyl-2-acetylglycerophosphocholine esterase (EC 2.3.1.67) from rabbit platelets with an IC50 of 0.058 mM [1]. In comparison, theaflavin exhibited an IC50 of 0.032 mM (1.8-fold more potent), theaflavin-3′-O-gallate showed 0.039 mM, and theaflavin-3,3′-di-O-gallate was most potent at 0.028 mM.

Enzyme inhibition Platelet-activating factor Lipid metabolism

Theaflavin-3-O-gallate: Evidence-Backed Research and Industrial Application Scenarios


Postprandial Glycemic Control Research and Functional Food Development

TF-3-G's intermediate α-amylase inhibitory potency (ranked third among theaflavins [1]) makes it a relevant candidate for studies on slowing starch digestion and attenuating postprandial glucose spikes. Researchers investigating natural α-amylase inhibitors for diabetes management can utilize TF-3-G to explore structure-activity relationships, while functional food formulators may consider it as a defined bioactive ingredient for blood glucose modulation.

Prostate Cancer Androgen Biosynthesis Pathway Studies

With a CYP17 lyase IC50 of 11.5 µM—2.1-fold lower than EGCG [1]—TF-3-G is a potent inhibitor of androgen biosynthesis. This makes it a valuable tool compound for in vitro and in vivo prostate cancer research focusing on hormone-dependent tumor growth and the development of adjunctive therapies targeting CYP17.

Cancer Cell Selectivity and Chemoprevention Mechanistic Studies

The remarkable 100-fold selective cytotoxicity of theaflavin monogallates (TF2 mixture) against transformed versus normal fibroblasts [1] positions TF-3-G (as a component of this mixture) as a key compound for elucidating mechanisms of differential cancer cell susceptibility. It is particularly suited for apoptosis and cell cycle arrest studies in ovarian, colon, and other cancer models where normal tissue sparing is a desired experimental feature.

Functional Beverage and Nutraceutical Formulation with Reduced Bitterness

Unlike theaflavin and digallate, TF-3-G does not activate the hTAS2R39 bitter taste receptor [1]. This unique sensory profile can be leveraged by product developers to formulate black tea-derived supplements or functional beverages with attenuated bitterness, thereby improving palatability and consumer compliance without sacrificing the desired bioactivity of theaflavins.

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